3-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride
Overview
Description
3-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride is a pyrrolidine derivative1. It is also known as PC-10 or CPI-11891. The molecular formula of this compound is C15H23Cl2NO2, with an average mass of 304.255 Da2.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, it’s worth noting that tert-butyl compounds are often synthesized from reactions involving tert-butyl alcohol and hydrogen chloride3. This process involves the formation of a relatively stable tertiary carbocation, which then reacts with a nucleophile3.Molecular Structure Analysis
The exact molecular structure of 3-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride is not provided in the search results. However, the compound contains a pyrrolidine ring, a common feature in many organic compounds1.Chemical Reactions Analysis
The specific chemical reactions involving 3-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride are not detailed in the search results. However, tert-butyl compounds, when dissolved in water, tend to undergo hydrolysis to form the corresponding tert-butyl alcohol3.Physical And Chemical Properties Analysis
The specific physical and chemical properties of 3-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride are not provided in the search results. However, the compound has a molecular formula of C15H23Cl2NO and an average mass of 304.255 Da2.
Scientific Research Applications
Synthesis and Applications in Drug Development
Synthesis and Anti-inflammatory Activities : A study by Ikuta et al. (1987) discusses the synthesis of related pyrrolidine derivatives and their evaluation as anti-inflammatory/analgesic agents. These compounds, including N-methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidine-2-one, demonstrated potent anti-inflammatory activities comparable to indomethacin but with reduced ulcerogenic effects, suggesting potential for clinical application in drug development (Ikuta et al., 1987).
Asymmetric Synthesis and Antithrombin Activity : Ayan et al. (2013) explored the asymmetric synthesis of pyrrolidine derivatives, including 4-(tert-butyl) 2-methyl 5-(4-bromophenyl)-pyrrolidine-2,4-dicarboxylate. These compounds showed potential as thrombin inhibitors, indicating a role in antithrombotic therapies (Ayan et al., 2013).
Enantioselective Synthesis for Drug Precursors : Chung et al. (2005) described the synthesis of N-tert-butyl disubstituted pyrrolidines, such as (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid. This method could be crucial for producing enantiomerically pure precursors for various pharmaceuticals (Chung et al., 2005).
Catalytic and Synthetic Chemistry Applications
Platinum-Catalyzed Asymmetric Hydroformylation : Research by Stille et al. (1991) involved the use of pyrrolidine derivatives in platinum-catalyzed asymmetric hydroformylation of olefins. This process is significant in the field of catalytic chemistry, indicating the utility of such compounds in complex organic syntheses (Stille et al., 1991).
Design of Influenza Neuraminidase Inhibitors : Wang et al. (2001) explored the synthesis of pyrrolidine derivatives as potent inhibitors of influenza neuraminidase. These studies contributed to the development of new antiviral agents (Wang et al., 2001).
Enantioselective Deprotonation for Synthesis of Boc-pyrrolidines : Wu et al. (1996) described the synthesis of (S)-2-aryl-Boc-pyrrolidines (Boc = tert-butoxycarbonyl) via enantioselective deprotonation, highlighting another application in synthetic organic chemistry (Wu et al., 1996).
Safety And Hazards
The safety and hazards associated with 3-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride are not detailed in the search results. It’s always important to handle chemical compounds with appropriate safety measures.
Future Directions
The future directions for the use of 3-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride are not explicitly mentioned in the search results. However, given its potential therapeutic use in the treatment of addiction1, further research and development could be directed towards this area.
properties
IUPAC Name |
3-[(4-tert-butyl-2-chlorophenoxy)methyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO.ClH/c1-15(2,3)12-4-5-14(13(16)8-12)18-10-11-6-7-17-9-11;/h4-5,8,11,17H,6-7,9-10H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUIHURTCNBBKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC2CCNC2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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